
2,2-Dimethyl-12-phenyl-3,15-dioxa-12-phospha-2-silahexadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-12-phenyl-3,15-dioxa-12-phospha-2-silahexadecane is a complex organosilicon compound that features a unique combination of silicon, phosphorus, and oxygen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-12-phenyl-3,15-dioxa-12-phospha-2-silahexadecane typically involves the reaction of dimethyl(diethylthio)silane with diols. The cyclization of diols with bifunctional compounds is a common method for synthesizing such compounds. The use of dihalosilanes at temperatures not exceeding 50°C allows for the preparation of silicon analogs of acetals in yields ranging from 50-80% . The reaction conditions often involve the removal of by-products such as HCl by converting it to an amine hydrochloride, which can reduce the preparative value of the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve the use of cyclic acetals instead of diols in reactions with dialkoxy- or diacetoxysilanes. This approach can lead to higher yields of cyclic esters of dialkylsilanediols, often reaching 80-90% . The reactions are typically carried out in the presence of solvents and acid or basic catalysts, with reaction temperatures dictated by the need to remove volatile reaction products .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-12-phenyl-3,15-dioxa-12-phospha-2-silahexadecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while reduction can produce silanes. Substitution reactions can result in a variety of substituted organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-12-phenyl-3,15-dioxa-12-phospha-2-silahexadecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules and as a tool in biochemical research.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2,2-Dimethyl-12-phenyl-3,15-dioxa-12-phospha-2-silahexadecane exerts its effects involves interactions with molecular targets and pathways specific to its structure. The silicon and phosphorus atoms within the compound can participate in various chemical interactions, influencing the reactivity and stability of the compound. These interactions can affect the compound’s behavior in different environments, making it useful in a range of applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: This compound features a similar structure with a boron atom instead of silicon.
1,3-Dioxa-2-silacyclopentane, 2,2-dimethyl-: Another related compound with a simpler structure.
Uniqueness
2,2-Dimethyl-12-phenyl-3,15-dioxa-12-phospha-2-silahexadecane is unique due to its combination of silicon, phosphorus, and oxygen atoms, which imparts distinct chemical properties. This uniqueness makes it valuable in applications requiring specific reactivity and stability profiles.
Eigenschaften
CAS-Nummer |
183475-61-8 |
|---|---|
Molekularformel |
C20H37O2PSi |
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
2-methoxyethyl-phenyl-(8-trimethylsilyloxyoctyl)phosphane |
InChI |
InChI=1S/C20H37O2PSi/c1-21-17-19-23(20-14-10-9-11-15-20)18-13-8-6-5-7-12-16-22-24(2,3)4/h9-11,14-15H,5-8,12-13,16-19H2,1-4H3 |
InChI-Schlüssel |
HWIZDLGGYDICOI-UHFFFAOYSA-N |
Kanonische SMILES |
COCCP(CCCCCCCCO[Si](C)(C)C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide}](/img/structure/B12566194.png)
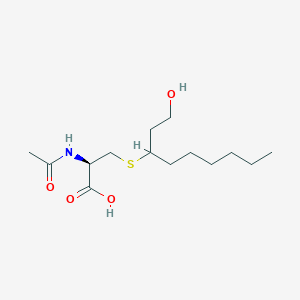
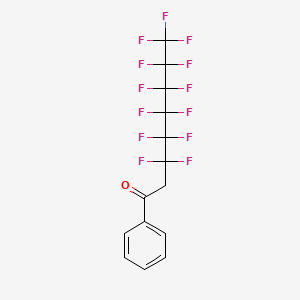
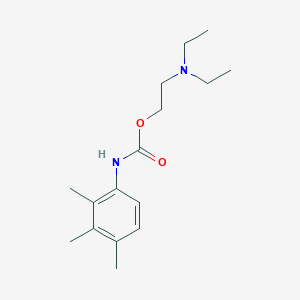
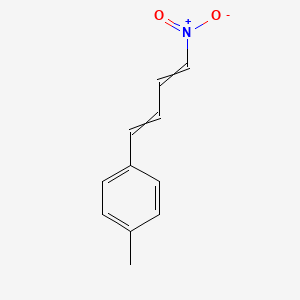
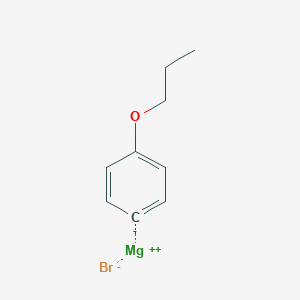
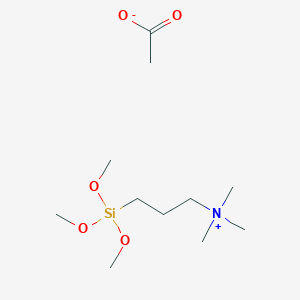
![1-[(2R)-oxan-2-yl]pyridin-1-ium](/img/structure/B12566239.png)
![1-Azabicyclo[2.2.2]octan-3-yl 2-methylprop-2-enoate](/img/structure/B12566245.png)
![Magnesium, bromo[8-(phenylmethoxy)octyl]-](/img/structure/B12566246.png)
![2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate](/img/structure/B12566250.png)
![1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)-](/img/structure/B12566265.png)
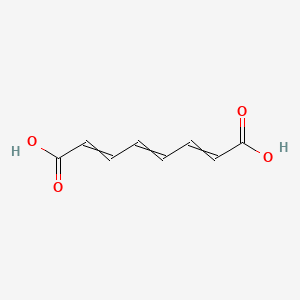
![Methyl 2-[(trimethylsilyl)oxy]undecanoate](/img/structure/B12566272.png)
